Sodium hexane-1-sulfonate

Catalog No.
S656787
CAS No.
2832-45-3
M.F
C6H14NaO3S
M. Wt
189.23 g/mol
Availability
In Stock
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Sodium hexane-1-sulfonate

CAS Number

2832-45-3

Product Name

Sodium hexane-1-sulfonate

IUPAC Name

sodium;hexane-1-sulfonate

Molecular Formula

C6H14NaO3S

Molecular Weight

189.23 g/mol

InChI

InChI=1S/C6H14O3S.Na/c1-2-3-4-5-6-10(7,8)9;/h2-6H2,1H3,(H,7,8,9);

InChI Key

PSFLWCHUBVMPRM-UHFFFAOYSA-N

SMILES

CCCCCCS(=O)(=O)[O-].[Na+]

Synonyms

Hexylsulfonic Acid Sodium Salt; Sodium 1-Hexanesulfonate; Sodium 1-Hexylsulfonate; Sodium Hexanesulfonate; Sodium Hexyl Sulfonate; Sodium n-Hexylsulfonate

Canonical SMILES

CCCCCCS(=O)(=O)O.[Na]

Isomeric SMILES

CCCCCCS(=O)(=O)[O-].[Na+]

Organic Synthesis:

  • Catalyst: SHS acts as a catalyst in various organic coupling reactions, such as Suzuki couplings, facilitating the formation of carbon-carbon bonds. Source: Sigma-Aldrich:
  • Reaction Medium: Due to its water solubility and ionic properties, SHS serves as a reaction medium for specific organic reactions, influencing reaction rates and product formation. Source: Wiley Online Library:

Analytical Chemistry:

  • Ion-pairing Agent: SHS is used as an ion-pairing agent in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). It enhances the separation of specific charged molecules (e.g., peptides, proteins) by altering their interaction with the stationary phase. Source: ScienceDirect:

Other Research Applications:

  • Material Science: SHS finds use in the synthesis and characterization of various materials, such as conducting polymers and metal-organic frameworks. Source: Royal Society of Chemistry:
  • Environmental Science: SHS is involved in studies related to the behavior and fate of organic contaminants in the environment. Source: American Chemical Society:

Sodium hexane-1-sulfonate, also known as sodium 1-hexanesulfonate, is an organic compound with the molecular formula C6H13NaO3S\text{C}_6\text{H}_{13}\text{NaO}_3\text{S} and a molecular weight of approximately 188.22 g/mol. It is classified as a sodium salt of hexane-1-sulfonic acid and is primarily used in laboratory settings, particularly in ion-pair chromatography and as a reagent in various

Sodium hexane-1-sulfonate's mechanism of action depends on the specific application.

  • In ion-pairing chromatography: The negatively charged sulfonate group interacts with positively charged analytes, altering their retention behavior on the chromatographic column, leading to better separation [].
  • In organic coupling reactions: As a base, it deprotonates a reactant (e.g., boronic acid) to generate a nucleophilic species that participates in the carbon-carbon bond formation [].
, notably as an ion-pairing agent in chromatography. It is also utilized in organic synthesis, particularly in coupling reactions such as Suzuki coupling, where it acts as a base to facilitate the formation of carbon-carbon bonds . The compound can undergo hydrolysis under certain conditions, leading to the release of hexane-1-sulfonic acid.

The biological activity of sodium hexane-1-sulfonate has been studied primarily in the context of its use as a reagent in biochemical assays and laboratory experiments. While it is not classified as a toxic compound, it can cause irritation upon contact with skin or eyes . Its role in biological systems is largely linked to its function in facilitating various bio

Sodium hexane-1-sulfonate can be synthesized through the sulfonation of hexane followed by neutralization with sodium hydroxide or sodium carbonate. The general synthesis pathway involves:

  • Sulfonation: Hexane is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
  • Neutralization: The resulting hexane-1-sulfonic acid is then neutralized with sodium hydroxide to form sodium hexane-1-sulfonate.

This process yields the desired sodium salt while ensuring that the sulfonic acid group remains intact .

Sodium hexane-1-sulfonate has various applications, including:

  • Ion-Pair Chromatography: Widely used as an ion-pairing reagent to enhance the separation of ionic compounds during chromatographic analysis.
  • Organic Synthesis: Acts as a base in coupling reactions and other organic transformations.
  • Laboratory Reagent: Utilized in various biochemical assays and experimental protocols due to its solubility and stability .

Studies on the interactions of sodium hexane-1-sulfonate primarily focus on its role in chromatography and organic synthesis. Its ability to form ion pairs with analytes enhances detection sensitivity and resolution during chromatographic separation. Additionally, its compatibility with various solvents makes it suitable for diverse analytical methods .

Sodium hexane-1-sulfonate shares structural similarities with other sulfonates and alkyl sulfonates. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Sodium dodecyl sulfateC12H25NaO4S\text{C}_{12}\text{H}_{25}\text{NaO}_4\text{S}Widely used as a surfactant; forms micelles
Sodium octanesulfonateC8H17NaO3S\text{C}_8\text{H}_{17}\text{NaO}_3\text{S}Used for similar applications but with shorter alkyl chain
Sodium benzenesulfonateC6H5NaO3S\text{C}_6\text{H}_5\text{NaO}_3\text{S}Aromatic structure; used in dye manufacturing

Uniqueness of Sodium Hexane-1-Sulfonate

Sodium hexane-1-sulfonate's uniqueness lies in its moderate hydrophobicity due to the six-carbon alkyl chain, which allows it to effectively interact with both polar and nonpolar substances during chromatographic processes. Its specific application as an ion-pairing reagent distinguishes it from more commonly known surfactants like sodium dodecyl sulfate, which primarily functions as a detergent rather than for analytical purposes .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

189.05613476 g/mol

Monoisotopic Mass

189.05613476 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 59 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 57 of 59 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2832-45-3

General Manufacturing Information

1-Hexanesulfonic acid, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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